molecular formula C11H14ClNO4 B3038936 Tyrosine, 3-acetyl-, hydrochloride CAS No. 93602-64-3

Tyrosine, 3-acetyl-, hydrochloride

Cat. No.: B3038936
CAS No.: 93602-64-3
M. Wt: 259.68 g/mol
InChI Key: QBIDLAFUWATILA-UHFFFAOYSA-N
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Description

Tyrosine, 3-acetyl-, hydrochloride is a derivative of the amino acid tyrosine. Tyrosine itself is an aromatic amino acid that plays a crucial role in the synthesis of proteins and various neurotransmitters. The 3-acetyl modification introduces an acetyl group at the third position of the tyrosine molecule, and the hydrochloride form indicates that it is in the form of a hydrochloride salt, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrosine, 3-acetyl-, hydrochloride typically involves the acetylation of tyrosine. This can be achieved through a reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions to prevent degradation of the amino acid.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using whole cells or enzymes to achieve high specificity and yield. For example, enzymes like tyrosine phenol-lyase can be used to convert substrates into tyrosine derivatives under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Tyrosine, 3-acetyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The acetyl group can be reduced to yield the corresponding alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Tyrosine, 3-acetyl-, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tyrosine, 3-acetyl-, hydrochloride involves its interaction with specific enzymes and receptors in the body. The acetyl group can influence the compound’s binding affinity and specificity for its molecular targets. For example, it can act as a substrate for tyrosine kinases, which play a role in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: The parent compound without the acetyl modification.

    3-Nitrotyrosine: A derivative with a nitro group at the third position.

    3-Hydroxytyrosine: A derivative with a hydroxyl group at the third position.

Uniqueness

Tyrosine, 3-acetyl-, hydrochloride is unique due to its acetyl modification, which can alter its chemical properties and biological activity compared to other tyrosine derivatives. This modification can enhance its solubility, stability, and interaction with specific molecular targets .

Properties

IUPAC Name

3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16;/h2-4,9,14H,5,12H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIDLAFUWATILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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